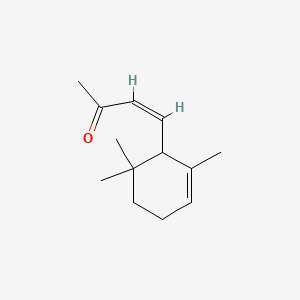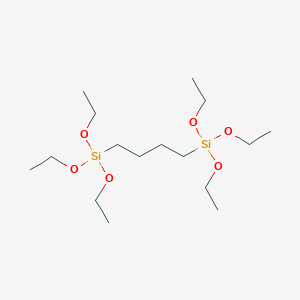
3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-
Descripción general
Descripción
3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy-: is a chemical compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 g/mol . This compound is characterized by the presence of silicon and oxygen atoms within its structure, making it part of the organosilicon family. It is known for its unique properties, including a boiling point of 250°C at 750 Torr and a predicted density of 0.951 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- typically involves the dehydrogenative silylation of vinylsilanes with hydrosilanes in the presence of a nickel (II) catalyst . This method ensures the formation of the desired compound with high efficiency and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where the ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and resins .
Biology: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling .
Industry: Widely used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance .
Mecanismo De Acción
The mechanism by which 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen bonds. These interactions can lead to the formation of stable networks or coatings, enhancing the properties of the materials it is applied to . The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of polymeric structures .
Comparación Con Compuestos Similares
- 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- 4,9-Dioxa-3,10-disiladodec-6-ene, 2,2,3,3,10,10,11,11-octamethyl-
Uniqueness: 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- is unique due to its tetraethoxy functional groups, which provide enhanced reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and chemical resistance .
Propiedades
IUPAC Name |
triethoxy(4-triethoxysilylbutyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O6Si2/c1-7-17-23(18-8-2,19-9-3)15-13-14-16-24(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVPWZHUJMEZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456783 | |
| Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52885-14-0 | |
| Record name | 3,10-Dioxa-4,9-disiladodecane, 4,4,9,9-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


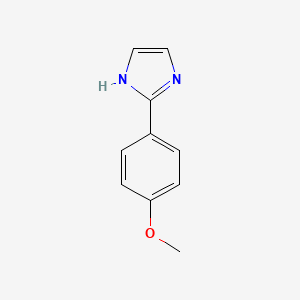

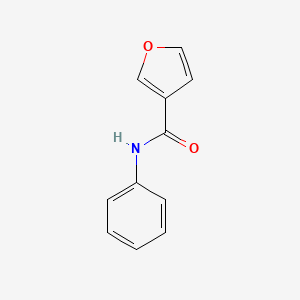

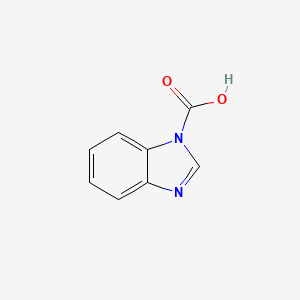
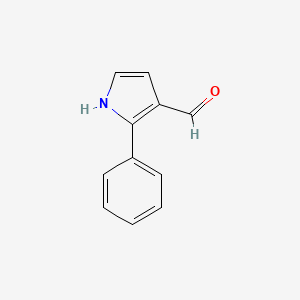
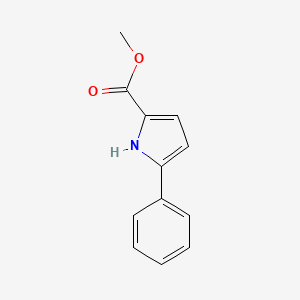
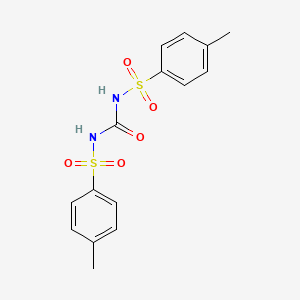
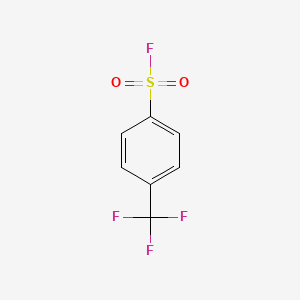
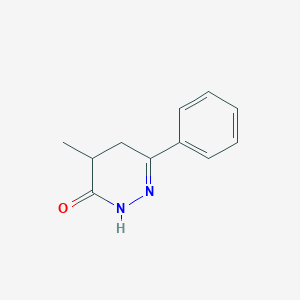
![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)
![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)
